Cas no 4487-51-8 (4-nitro-1H-pyridin-2-one)

4-ニトロ-1H-ピリジン-2-オン(4-nitro-1H-pyridin-2-one)は、有機合成や医薬品中間体として重要な化合物です。この化合物は、ピリジン骨格にニトロ基とケトン基が結合した構造を持ち、高い反応性を示します。特に、求核置換反応や還元反応において有用な中間体として利用可能です。また、その結晶性の高さと安定性から、実験室規模から工業スケールまでの合成に適しています。さらに、生化学的な研究においても、酵素阻害剤やリガンド設計の構築ブロックとしての潜在的な応用が期待されています。

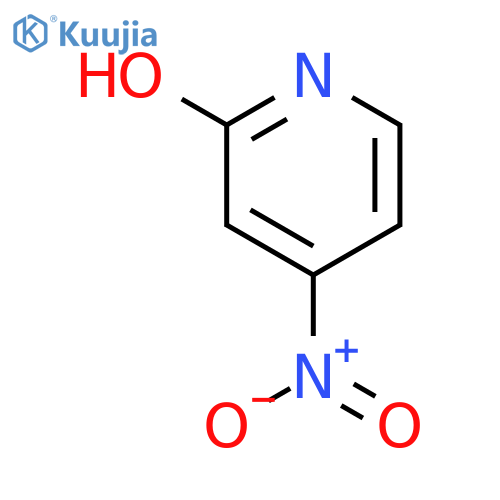

4-nitro-1H-pyridin-2-one structure

商品名:4-nitro-1H-pyridin-2-one

4-nitro-1H-pyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Nitropyridin-2-ol

- 2-HYDROXY-4-NITROPYRIDINE

- 4-nitro-1H-pyridin-2-one

- 2-Pyridinol,4-nitro- (7CI,8CI)

- 4-Nitropyrid-2-one

- SB52905

- MFCD04114149

- AKOS015891605

- FT-0602700

- 4487-51-8

- SY005610

- A7107

- AKOS006350062

- SCHEMBL7942312

- J-515889

- AM20051188

- AKOS015833737

- DS-11060

- DTXSID50376484

- s10159

- 2(1H)-Pyridinone, 4-nitro

- DB-006149

-

- MDL: MFCD04114149

- インチ: 1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8)

- InChIKey: STJAXIFXCBWILG-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(C=C1[N+](=O)[O-])O

計算された属性

- せいみつぶんしりょう: 140.022192g/mol

- ひょうめんでんか: 0

- XLogP3: -0.2

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 140.022192g/mol

- 単一同位体質量: 140.022192g/mol

- 水素結合トポロジー分子極性表面積: 74.9Ų

- 重原子数: 10

- 複雑さ: 236

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.44

- ふってん: 334℃

- フラッシュポイント: 156°(313°F)

- 屈折率: 1.588

- PSA: 78.94000

- LogP: 1.21860

4-nitro-1H-pyridin-2-one セキュリティ情報

4-nitro-1H-pyridin-2-one 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-nitro-1H-pyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H66852-1g |

2-Hydroxy-4-nitropyridine, 96% |

4487-51-8 | 96% | 1g |

¥3251.00 | 2023-05-23 | |

| Chemenu | CM175669-1g |

4-Nitropyridin-2-ol |

4487-51-8 | 95%+ | 1g |

$279 | 2022-06-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59470-250mg |

4-Nitro-2(1H)-pyridinone |

4487-51-8 | 95% | 250mg |

¥1762.0 | 2023-09-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93913-5G |

4-nitro-1H-pyridin-2-one |

4487-51-8 | 95% | 5g |

¥ 4,316.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D509324-5g |

4-Nitropyridin-2-ol |

4487-51-8 | 97% | 5g |

$900 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155259-250mg |

4-Nitro-2(1H)-pyridinone |

4487-51-8 | 98% | 250mg |

¥480.00 | 2024-05-13 | |

| A2B Chem LLC | AG27426-250mg |

2-Hydroxy-4-nitropyridine |

4487-51-8 | 95% | 250mg |

$56.00 | 2024-04-20 | |

| Aaron | AR00DGZ2-1g |

2-Hydroxy-4-nitropyridine |

4487-51-8 | 97% | 1g |

$137.00 | 2025-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155259-100mg |

4-Nitro-2(1H)-pyridinone |

4487-51-8 | 98% | 100mg |

¥350.00 | 2024-05-13 | |

| Apollo Scientific | OR315152-100mg |

2-Hydroxy-4-nitropyridine |

4487-51-8 | 100mg |

£66.00 | 2025-02-20 |

4-nitro-1H-pyridin-2-one 関連文献

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

4487-51-8 (4-nitro-1H-pyridin-2-one) 関連製品

- 1681-37-4(3-nitropyridin-4-amine)

- 85-81-4(6-Methoxy-8-nitroquinoline)

- 607-32-9(5-Nitroisoquinoline)

- 607-34-1(5-Nitroquinoline)

- 613-50-3(6-Nitroquinoline)

- 1678-53-1(3-methyl-4-nitro-pyridine)

- 1083-48-3(4-(4-Nitrophenyl)methylpyridine)

- 1122-61-8(4-nitropyridine)

- 1124-33-0(4-Nitropyridine N-oxide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4487-51-8)4-nitro-1H-pyridin-2-one

清らかである:99%

はかる:1g

価格 ($):192.0